molecular formula C14H14N2O2 B11617781 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

Cat. No.: B11617781
M. Wt: 242.27 g/mol
InChI Key: XQHLBCSKYLBDBO-UHFFFAOYSA-N
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Description

3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a nitrogen-containing heterocyclic compound. It features a unique structure that includes a cyclopenta[b]pyrazine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine rings. The process typically includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO to achieve the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as oxygen or manganese dioxide.

    Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

Similar compounds include other nitrogen-containing heterocycles such as pyridazine and pyridazinone derivatives. These compounds also exhibit a wide range of biological activities and are used in various applications. 3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific structure and the combination of biological activities it exhibits .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methyl-1-oxido-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

InChI

InChI=1S/C14H14N2O2/c1-10-14(11-6-3-2-4-7-11)16(18)13-9-5-8-12(13)15(10)17/h2-4,6-7H,5,8-9H2,1H3

InChI Key

XQHLBCSKYLBDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=CC=C3

Origin of Product

United States

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